3-Bromo-2-pentanone
Overview
Description
3-Bromo-2-pentanone is a chemical compound that is part of the broader family of brominated ketones. While the provided papers do not directly discuss 3-Bromo-2-pentanone, they do provide insights into the chemistry of related brominated compounds and their reactivity, which can be extrapolated to understand the behavior of 3-Bromo-2-pentanone.
Synthesis Analysis
The synthesis of brominated compounds similar to 3-Bromo-2-pentanone often involves halogenation reactions. For instance, the synthesis of 3-bromo-2-pyrone was achieved through a new route, which could potentially be adapted for the synthesis of 3-Bromo-2-pentanone . Additionally, the synthesis of 2,3-Pentanedione, a related ketone, was performed using classical nitration methods, starting from 2-pentanone . This method could potentially be modified to include a bromination step to synthesize 3-Bromo-2-pentanone.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as seen in the study of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone, where intramolecular hydrogen bonding and shifts in IR frequencies were observed . These findings suggest that 3-Bromo-2-pentanone may also exhibit interesting structural characteristics, such as shifts in IR frequencies due to the presence of the bromine atom.
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions. For example, 3-bromo-2-pyrone was used in thermal Diels-Alder cycloadditions, and its reactivity could be indicative of the potential reactivity of 3-Bromo-2-pentanone in similar cycloaddition reactions . Additionally, phenyl substitution reactions of 3-bromo-2,4-pentanedionate metal complexes were catalyzed by palladium, which suggests that 3-Bromo-2-pentanone could also undergo substitution reactions under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary widely. For instance, the solvolysis of 1-bromobicyclo[1.1.1]pentane was found to be faster than that of t-butyl bromide, indicating that the presence of a bromine atom can significantly affect reactivity . The synthesis and characterization of bromo tri-(2,2,4-trimethyl-3-pentanoxy) boron(III) involved studying its electronic absorption spectra and optical stability, which could be relevant when studying the properties of 3-Bromo-2-pentanone .
Scientific Research Applications
1. Application in Analytical Chemistry
3-Bromo-2-pentanone has been utilized in the development of sensitive methods for determining total bromine in cereals. Mitsuhashi, Adachi, and Kaneda (1987) developed a gas chromatography method with an electron capture detector to quantitate 2-Bromo-3-pentanone, which is derived from the reaction of bromine with 3-pentanone. This method showed significant recovery rates and detection limits, highlighting its potential for analytical applications in food safety and quality control (Mitsuhashi, Adachi, & Kaneda, 1987).
Safety And Hazards
properties
IUPAC Name |
3-bromopentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJQRFXZZVMMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434075 | |
Record name | 3-bromo-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-pentanone | |
CAS RN |
815-48-5 | |
Record name | 3-bromo-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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